molecular formula C10H14ClNO B8532535 2-(4-Chlorobenzyloxy)-1-methylethylamine

2-(4-Chlorobenzyloxy)-1-methylethylamine

Cat. No.: B8532535
M. Wt: 199.68 g/mol
InChI Key: DUEJKJUIBFUTCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorobenzyloxy)-1-methylethylamine is a substituted ethylamine derivative featuring a 4-chlorobenzyloxy group attached to the central carbon of a 1-methylethylamine backbone. The compound’s structure combines a lipophilic aromatic moiety (4-chlorobenzyl) with a polar ether linkage and a secondary amine group. This unique architecture may confer distinct physicochemical properties, such as solubility, bioavailability, and receptor-binding affinity, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

1-[(4-chlorophenyl)methoxy]propan-2-amine

InChI

InChI=1S/C10H14ClNO/c1-8(12)6-13-7-9-2-4-10(11)5-3-9/h2-5,8H,6-7,12H2,1H3

InChI Key

DUEJKJUIBFUTCF-UHFFFAOYSA-N

Canonical SMILES

CC(COCC1=CC=C(C=C1)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4-Chlorobenzyloxy)-1-methylethylamine with analogous compounds, focusing on structural variations, physicochemical properties, and functional implications.

N-(4-Chlorobenzyl)-1-phenyl-2-propanamine Hydrochloride

  • Structure : Features a 4-chlorobenzyl group directly attached to the amine nitrogen, forming a phenethylamine derivative (vs. the ether-linked benzyloxy group in the target compound).
  • Bioactivity: The direct benzyl-amine linkage may enhance interactions with amine receptors (e.g., adrenergic or dopaminergic systems), whereas the ether group in the target compound could modulate selectivity toward other targets .

1-(4-Chlorophenyl)-1-methylethylamine

  • Structure : Lacks the benzyloxy group, consisting of a 4-chlorophenyl group directly bonded to a methylethylamine core.
  • Stereochemistry: Enantiomers of this compound, such as (1S)- and (1R)-2-(4-chlorophenyl)-1-methylethylamine, demonstrate how stereochemistry impacts receptor binding. For example, the (1S)-enantiomer may exhibit higher affinity for specific CNS targets .

Patent Derivatives with 4-Chlorobenzyloxy Groups

Several patented compounds (e.g., quinoline and purine derivatives) incorporate the 4-chlorobenzyloxy moiety as part of larger pharmacophores:

  • Example 104 (Patent): A purine derivative with a 4-chlorobenzyloxy group linked to a chlorophenylamino-cyano-purine scaffold. Functional Role: The benzyloxy group in such derivatives likely enhances π-π stacking interactions with aromatic residues in enzyme active sites, improving inhibitory potency against kinases or proteases .
  • Example 50 (Patent): A quinoline-based compound where the 4-chlorobenzyloxy group contributes to molecular rigidity, reducing conformational entropy and optimizing binding to hydrophobic pockets .

Physicochemical and Structural Data Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) logP (Predicted)
2-(4-Chlorobenzyloxy)-1-methylethylamine C₁₀H₁₄ClNO 199.68 Ether, secondary amine ~250 (estimated) 2.1–2.5
N-(4-Chlorobenzyl)-1-phenyl-2-propanamine C₁₆H₁₇ClN·HCl 298.23 Benzyl-amine, tertiary amine 244.2 (predicted) 3.8–4.2
1-(4-Chlorophenyl)-1-methylethylamine C₉H₁₂ClN 169.65 Secondary amine, aryl chloride 244.2 (predicted) 2.8–3.3

Notes:

  • The target compound’s ether oxygen increases polarity compared to N-(4-Chlorobenzyl)-1-phenyl-2-propanamine, but its logP remains lower than 1-(4-Chlorophenyl)-1-methylethylamine due to the benzyloxy group’s balance of hydrophilicity and aromaticity .
  • Enantiomers like (1S)-2-(4-Chlorophenyl)-1-methylethylamine hydrochloride exhibit distinct acid dissociation constants (pKa ~9.76), influencing protonation states under physiological conditions .

Research Findings and Implications

Crystallographic Insights : Compounds with 4-chlorobenzyloxy groups (e.g., benzimidazole derivatives) form stable crystal lattices via O–H⋯N hydrogen bonds and π-π interactions. This suggests that the target compound may exhibit similar solid-state stability, relevant for formulation development .

Biological Activity : The 4-chlorobenzyloxy group in patent derivatives correlates with enhanced inhibitory activity against kinases, likely due to optimized hydrophobic and electronic interactions .

Metabolic Stability: The chlorine atom in the benzyl group may reduce oxidative metabolism, prolonging the half-life of the target compound compared to non-halogenated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.